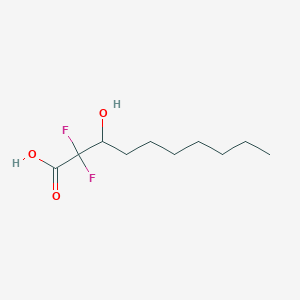
2,2-Difluoro-3-hydroxydecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-hydroxydecanoic acid is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a decanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxydecanoic acid can be achieved through a selective haloform reaction. This method involves the reaction of ketones with sodium hydride in anhydrous tetrahydrofuran under an inert atmosphere . The reaction conditions are mild and efficient, making it a practical approach for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the reaction, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2,2-Difluoro-3-hydroxydecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyl group.
科学的研究の応用
2,2-Difluoro-3-hydroxydecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Difluoro-3-hydroxydecanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-3-hydroxydodecanoic acid
- 2,2-Difluoro-3-hydroxyhexanoic acid
- 2,2-Difluoro-3-hydroxybutanoic acid
Uniqueness
2,2-Difluoro-3-hydroxydecanoic acid is unique due to its specific chain length and the positioning of the fluorine atoms and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
特性
分子式 |
C10H18F2O3 |
|---|---|
分子量 |
224.24 g/mol |
IUPAC名 |
2,2-difluoro-3-hydroxydecanoic acid |
InChI |
InChI=1S/C10H18F2O3/c1-2-3-4-5-6-7-8(13)10(11,12)9(14)15/h8,13H,2-7H2,1H3,(H,14,15) |
InChIキー |
LKEIVSPNDMLTLO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C(C(=O)O)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















